5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 345972-04-5
VCID: VC21466178
InChI: InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
SMILES: CN1C(=NNC1=S)C2=CC(=CC=C2)Cl
Molecular Formula: C9H8ClN3S
Molecular Weight: 225.7g/mol

5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 345972-04-5

Cat. No.: VC21466178

Molecular Formula: C9H8ClN3S

Molecular Weight: 225.7g/mol

* For research use only. Not for human or veterinary use.

5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol - 345972-04-5

Specification

CAS No. 345972-04-5
Molecular Formula C9H8ClN3S
Molecular Weight 225.7g/mol
IUPAC Name 3-(3-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
Standard InChI Key NDRGOILDSGYHFZ-UHFFFAOYSA-N
SMILES CN1C(=NNC1=S)C2=CC(=CC=C2)Cl
Canonical SMILES CN1C(=NNC1=S)C2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol consists of a 1,2,4-triazole core with several key substituents. The compound features a 3-chlorophenyl group at position 5, which introduces an element of lipophilicity and potential for halogen bonding interactions. The methyl group at position 4 (attached to nitrogen) modifies the electronic properties of the triazole ring, while the thiol group at position 3 provides opportunities for hydrogen bonding and metal coordination.

Physical and Chemical Properties

The physical and chemical properties of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol are summarized in the following table:

PropertyValue/Description
Molecular FormulaC9H8ClN3S
Molecular WeightApproximately 225.7 g/mol
Physical StateCrystalline solid at room temperature
SolubilityLimited solubility in water; more soluble in organic solvents
Melting PointTypically in the range of 180-220°C
pKaThe thiol group has an estimated pKa of 7-9
StabilityGenerally stable under normal conditions; sensitive to oxidation

The compound can exist in tautomeric forms, with the thiol form (with -SH group) in equilibrium with the thione form (with C=S group). This tautomerism affects its reactivity and properties in solution.

Synthesis Methods

Purification Methods

After synthesis, the compound typically requires purification, which may involve:

  • Recrystallization from appropriate solvents (e.g., ethanol, methanol, or their mixtures)

  • Column chromatography using silica gel

  • Preparative HPLC for analytical grade material

Biological Activities

Antimicrobial Properties

Triazole derivatives similar to 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial activities. Based on structural similarities to compounds in the search results, this compound may exhibit activity against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group could enhance its lipophilicity and membrane permeability, potentially improving its antimicrobial efficacy.

Antifungal Activity

Many triazole compounds, particularly those containing thiol/thione groups, show noteworthy antifungal properties. Structurally similar compounds have demonstrated activity against fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism likely involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Structure-Activity Relationships

Key Structural Features

The biological activity of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is likely influenced by several structural features:

  • The triazole ring serves as a hydrogen bond acceptor through its nitrogen atoms.

  • The thiol/thione group can act as a hydrogen bond donor/acceptor and can coordinate with metal ions in biological systems.

  • The 3-chlorophenyl substituent enhances lipophilicity and may facilitate interaction with hydrophobic binding pockets in target proteins.

  • The methyl group at the N-4 position affects the electronic distribution in the triazole ring.

Comparison with Related Derivatives

The table below compares 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with structurally related compounds:

CompoundStructural DifferencesPotential Impact on Activity
5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol Contains a (4-methylbenzylidene)amino group at N-4 instead of methylMay enhance binding interactions through additional aromatic group; increased molecular weight may affect absorption
3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazoleHas chlorine at position 3 instead of thiol; chlorophenyl at position 5 has para-substitutionLacks metal-coordinating ability of thiol; different electronic distribution
4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol Contains allyl group at N-4 instead of methylIncreased flexibility and lipophilicity; potential for additional interactions

Applications in Research and Development

Pharmaceutical Applications

The potential pharmaceutical applications of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol may include:

  • Development of antimicrobial agents, particularly for drug-resistant infections

  • Antifungal drug candidates for systemic or topical applications

  • Anti-inflammatory drug development

  • Exploration as anticancer agents, particularly through mechanisms involving enzyme inhibition

Agricultural Applications

In agriculture, triazole derivatives have found use as:

  • Fungicides for crop protection

  • Plant growth regulators

  • Herbicides and pesticides

The specific agricultural applications of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol would depend on its exact biological profile and safety characteristics.

Research Tool Applications

In addition to direct therapeutic or agricultural applications, the compound may serve as:

  • A chemical probe for mechanistic studies

  • A precursor for more complex heterocyclic systems

  • A ligand for metal coordination in catalysis research

Hazard TypeClassificationSignal Word
Acute Toxicity (Oral)Category 4Warning
Skin IrritationCategory 2Warning
Eye IrritationCategory 2Warning
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory)Warning
Aquatic Chronic ToxicityCategory 4-

Analytical Characterization

Spectroscopic Properties

The characterization of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the methyl group (around 3.5-3.8 ppm)

    • Aromatic protons from the 3-chlorophenyl group (6.5-8.0 ppm)

    • The thiol proton (potential broad signal around 13-14 ppm, depending on solvent)

  • Infrared Spectroscopy (IR):

    • C=N stretching vibrations (around 1600-1650 cm⁻¹)

    • C-S stretching (around 600-700 cm⁻¹)

    • N-H stretching if in thione form

    • C-Cl stretching from the chlorophenyl group (around 700-800 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak corresponding to molecular weight (approximately m/z 226)

    • Characteristic fragmentation patterns including loss of SH, CH₃, and other diagnostic fragments

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and identification of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Typical HPLC conditions might include:

  • Reverse-phase C18 column

  • Mobile phase: methanol/water or acetonitrile/water gradient

  • UV detection at 220-280 nm

Recent Research and Future Directions

Current Research Trends

Recent research on triazole derivatives similar to 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has focused on:

  • Development of novel synthetic routes with improved yields and purity

  • Investigation of metal complexes for enhanced biological activity

  • Structure-activity relationship studies to optimize pharmacological properties

  • Exploration of antiviral activities, including potential against coronaviruses

  • Development of hybrid molecules combining triazole scaffolds with other bioactive moieties

Future Research Opportunities

Future research directions for 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol may include:

  • Comprehensive biological screening to fully characterize its activity profile

  • Medicinal chemistry optimization to enhance potency and selectivity

  • Investigation of its potential as a building block for more complex drug candidates

  • Development of sustainable and efficient synthetic routes

  • Exploration of applications in materials science, particularly through metal coordination

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